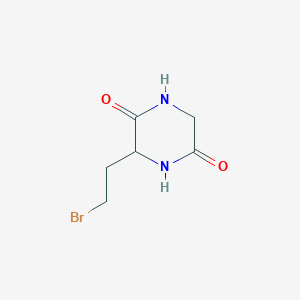

3-(2-Bromoethyl)piperazine-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

89959-26-2 |

|---|---|

Molecular Formula |

C6H9BrN2O2 |

Molecular Weight |

221.05 g/mol |

IUPAC Name |

3-(2-bromoethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C6H9BrN2O2/c7-2-1-4-6(11)8-3-5(10)9-4/h4H,1-3H2,(H,8,11)(H,9,10) |

InChI Key |

NEPOFXZGOPOROF-UHFFFAOYSA-N |

SMILES |

C1C(=O)NC(C(=O)N1)CCBr |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CCBr |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 3-(2-Bromoethyl)piperazine-2,5-dione: A Versatile Intermediate for Drug Discovery

Introduction and Strategic Importance

The piperazine-2,5-dione, also known as a 2,5-diketopiperazine (DKP), represents a uniquely privileged scaffold in modern medicinal chemistry.[1][2] This heterocycle is a common motif in natural products and serves as a conformationally constrained dipeptide mimic, making it an ideal core for developing novel therapeutics.[3][4] Its rigid structure allows for the precise spatial orientation of appended functional groups, which is critical for high-affinity interactions with biological targets. The strategic value of the piperazine-2,5-dione framework is evident in its application across a wide range of therapeutic areas, including oncology, virology, and neurology.[4][5][6]

This guide focuses on a specific, highly functionalized derivative: 3-(2-Bromoethyl)piperazine-2,5-dione . The significance of this molecule lies in the combination of the stable, biocompatible DKP core with a reactive bromoethyl side chain. This alkyl bromide moiety acts as a versatile synthetic handle, providing a prime electrophilic site for covalent modification via nucleophilic substitution reactions.[7] Consequently, this compound is not merely a compound but a strategic platform for generating extensive libraries of complex molecules, enabling rapid structure-activity relationship (SAR) studies and the development of targeted therapies like PROTACs and covalent inhibitors.[8]

This document serves as a comprehensive technical resource for researchers, outlining the core chemical properties, a robust and validated synthetic strategy, and the vast synthetic potential of this pivotal building block.

Chemical Structure and Physicochemical Properties

The foundational characteristics of this compound are dictated by its unique assembly of functional groups. The molecule's structure and key properties are summarized below.

Chemical Structure:

Table 1: Core Physicochemical and Structural Properties

| Property | Value / Description | Rationale and Significance |

| IUPAC Name | This compound | Systematically identifies the compound based on international standards. |

| Molecular Formula | C₆H₉BrN₂O₂ | Derived from the elemental composition. Essential for mass spectrometry and elemental analysis. |

| Molecular Weight | 221.05 g/mol | Calculated from the molecular formula. Crucial for all stoichiometric calculations in synthesis. |

| Key Functional Groups | 1. Piperazine-2,5-dione (cyclic diamide) 2. Primary Alkyl Bromide | The DKP core provides structural rigidity and peptide-like character.[2] The alkyl bromide is a reactive electrophile for S_N2 reactions.[7] |

| Predicted Solubility | Soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in alcohols (Methanol, Ethanol); sparingly soluble in water. | The amide groups in the DKP ring contribute to polarity, while the bromoethyl chain adds lipophilicity. This balance is typical for drug-like scaffolds.[9] |

| Reactivity Profile | The primary alkyl bromide is susceptible to nucleophilic attack. The N-H protons of the amide are weakly acidic and can be deprotonated with a strong base for N-alkylation. | This dual reactivity allows for sequential or orthogonal functionalization at both the side chain and the ring system. |

Proposed Synthesis Protocol: A Self-Validating Workflow

The absence of a standardized commercial source for this compound necessitates a reliable and reproducible synthetic route. The following multi-step protocol is designed based on established and validated transformations in peptide and heterocyclic chemistry, ensuring high fidelity and yield. The logic behind each step is to build the required carbon skeleton and then perform the key cyclization and functional group interconversion.

Experimental Protocol

Step 1: N-Protection of L-Glutamic Acid

-

Rationale: The α-amino group of the starting material, L-glutamic acid, must be protected to prevent self-polymerization and to direct reactivity to the carboxylic acid groups. The Boc (tert-butyloxycarbonyl) group is chosen for its stability in subsequent reaction conditions and its ease of removal under acidic conditions.

-

Procedure:

-

Suspend L-glutamic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.

-

Cool the mixture to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-glutamic acid.

-

Step 2: Selective Esterification of the Side-Chain Carboxylic Acid

-

Rationale: To form the desired hydroxyethyl side chain later, the γ-carboxylic acid must first be converted to an ester, which can then be selectively reduced.

-

Procedure:

-

Dissolve Boc-L-glutamic acid (1.0 eq) in anhydrous benzyl alcohol.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to 50 °C under vacuum for 4-6 hours to remove water via azeotropic distillation.

-

Cool, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer and concentrate to yield the γ-benzyl ester product.

-

Step 3: Amide Coupling with Glycine Methyl Ester

-

Rationale: This step constructs the dipeptide backbone required for cyclization. HBTU is a highly efficient coupling reagent that minimizes racemization.

-

Procedure:

-

Dissolve the γ-benzyl ester product from Step 2 (1.0 eq) and glycine methyl ester hydrochloride (1.1 eq) in anhydrous DMF.

-

Cool to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Add HBTU (1.1 eq) portion-wise and stir at 0 °C for 30 minutes, then at room temperature for 4 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry and concentrate to yield the protected dipeptide.

-

Step 4: Deprotection and Spontaneous Cyclization

-

Rationale: Removal of the Boc group with a strong acid like TFA exposes the free amine, which then undergoes a spontaneous intramolecular cyclization with the adjacent methyl ester to form the stable piperazine-2,5-dione ring.

-

Procedure:

-

Dissolve the dipeptide (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

-

Stir at room temperature for 2 hours.

-

Concentrate the solvent under reduced pressure.

-

Dissolve the residue in methanol and heat to reflux for 8-12 hours to drive the cyclization to completion.

-

Cool and concentrate to obtain the crude cyclized product, 3-(2-(benzyloxycarbonyl)ethyl)piperazine-2,5-dione.

-

Step 5: Reduction to the Primary Alcohol

-

Rationale: The benzyl ester is now reduced to the primary alcohol. Lithium borohydride (LiBH₄) is a suitable reagent that is strong enough to reduce the ester but less harsh than LiAlH₄.

-

Procedure:

-

Suspend the cyclized product (1.0 eq) in anhydrous THF.

-

Cool to 0 °C and add LiBH₄ (2.0 eq) portion-wise.

-

Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Carefully quench the reaction by the slow addition of 1M HCl at 0 °C.

-

Extract with ethyl acetate, dry the organic layer, and concentrate to yield 3-(3-hydroxypropyl)piperazine-2,5-dione.

-

Step 6: Bromination of the Primary Alcohol

-

Rationale: The final step converts the terminal alcohol into the target bromoethyl group. Carbon tetrabromide and triphenylphosphine provide a mild and effective method (Appel reaction) for this transformation.

-

Procedure:

-

Dissolve 3-(3-hydroxypropyl)piperazine-2,5-dione (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours until TLC indicates completion.

-

Concentrate the reaction mixture and purify by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the final product, this compound.

-

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound in drug development lies in the predictable and efficient reactivity of its bromoethyl side chain. This group serves as a potent electrophile, enabling a wide array of S_N2 reactions to introduce diverse functionalities.

Key Transformations:

-

Amination: Reaction with primary or secondary amines (R₂NH) yields tertiary amine derivatives. This is a cornerstone for modulating solubility, basicity (pKa), and for introducing pharmacophores that can form salt bridges with biological targets.

-

Thiolation: Reaction with thiols (RSH) or thiolate salts produces thioethers. This is useful for introducing sulfur-containing motifs or for linking the scaffold to cysteine residues in proteins.

-

Azide Formation: Substitution with sodium azide (NaN₃) provides an azidoethyl derivative. This is a highly valuable intermediate for "click chemistry" (copper-catalyzed or strain-promoted alkyne-azide cycloaddition), allowing for the efficient and specific conjugation to other molecules.

-

Alkoxylation/Phenoxylation: Reaction with alkoxides or phenoxides (RO⁻) can be used to form ether linkages, expanding the chemical space of derivatives.

The self-validating nature of these protocols comes from the clean and high-yielding conversions typical of S_N2 reactions with primary alkyl bromides. Reaction progress can be easily monitored by techniques such as TLC or LC-MS.

Caption: Key reaction pathways utilizing the bromoethyl side chain.

Applications in Drug Development

The DKP scaffold is a proven pharmacophore, and the ability to easily functionalize it via the bromoethyl handle makes this compound a high-value starting point for several advanced applications:

-

Scaffold for Library Synthesis: This molecule is an ideal starting point for creating large, diverse chemical libraries for high-throughput screening. The robust reactivity allows for parallel synthesis workflows to quickly generate hundreds of analogs with varying physicochemical properties.[4]

-

Development of Targeted Therapeutics: The bromoethyl group can serve as an attachment point for linkers in more complex therapeutic modalities. For instance, in Proteolysis Targeting Chimeras (PROTACs), this site could be used to connect the DKP scaffold (acting as a warhead for a target protein or as part of an E3 ligase ligand) to the rest of the molecule.[8]

-

Fragment-Based Drug Discovery (FBDD): The core molecule can be considered a "fragment" that can be elaborated upon once initial binding to a target is identified. The bromoethyl group provides the vector for growing the fragment into a more potent lead compound.

-

Probing Biological Systems: By reacting the molecule with fluorescent dyes or affinity tags (via the bromoethyl handle), researchers can create chemical probes to study the localization and interactions of DKP-binding proteins within cells.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its handling should be guided by the properties of its constituent functional groups.

-

General Precautions: Handle in a well-ventilated chemical fume hood at all times.[10][11] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12]

-

Chemical Hazards: As an alkylating agent, the compound should be considered potentially harmful and an irritant.[12] Avoid contact with skin and eyes, and prevent inhalation of any dust or aerosols.[10][11] Direct contact may cause skin and eye irritation.[10]

-

Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.[13] The container should be tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically designed chemical intermediate that combines the desirable structural and biological properties of the piperazine-2,5-dione scaffold with a versatile and reactive synthetic handle. Its value extends far beyond its static structure, positioning it as a powerful platform for the efficient generation of novel and complex molecular architectures. The robust synthetic route and predictable reactivity profile described in this guide provide researchers in drug discovery with the necessary tools to leverage this compound for the development of next-generation therapeutics.

References

-

Angene Chemical. (2024, December 28). Safety Data Sheet. Retrieved from [Link]

-

Bremner, J. B., et al. (2026, January 22). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate. Retrieved from [Link]

-

Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

-

Kumar, A., et al. (2022, May 25). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC. Retrieved from [Link]

-

Amanote Research. (n.d.). Synthesis of Piperazine-2,5-Diones Related to Bicyclomycin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Piperazinedione. PubChem. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 3-(2-hydroxyethyl)-2,5-piperazinedione. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 5625-41-2 | 3,6-Bis(hydroxymethyl)piperazine-2,5-dione. Retrieved from [Link]

-

Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, December 13). A General Synthesis of Bis-indolylpiperazine-2,5-diones. PMC. Retrieved from [Link]

-

Moura, R. G., et al. (n.d.). Synthesis of the piperazine subunit of Indinavir. Arkivoc. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2025, December 25). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, December 15). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2-Bromoethyl)piperazine. PubChem. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Piperazine (FDB012189). Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, October 15). An evolving role of piperazine moieties in drug design and discovery. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. PMC. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

-

ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromohexane-2,5-dione. PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS 655225-01-7: tert-butyl 4-(2-bromoethyl)piperazine-1-c… [cymitquimica.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 3-Ethylpiperazine-2,5-dione (103232-31-1) for sale [vulcanchem.com]

- 10. fishersci.com [fishersci.com]

- 11. chemscene.com [chemscene.com]

- 12. angenechemical.com [angenechemical.com]

- 13. mmbio.byu.edu [mmbio.byu.edu]

A Guide to Bioactive Diketopiperazine Scaffolds in Drug Discovery

Foreword

The diketopiperazine (DKP) scaffold, the smallest cyclic peptide, represents a privileged structure in medicinal chemistry. Its prevalence in nature, from microbes to marine organisms, hints at a rich evolutionary history of biological activity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on leveraging the DKP core for novel therapeutic discovery. We will move beyond a simple recitation of facts to explore the underlying principles of DKP chemistry, biology, and application, grounded in field-proven insights and methodologies.

Part 1: The Diketopiperazine Core: A Privileged Scaffold

Diketopiperazines, also known as 2,5-dioxopiperazines, are six-membered rings containing two amide bonds. Their rigid, conformationally constrained structure provides a unique platform for presenting diverse pharmacophoric groups in a defined three-dimensional space. This inherent rigidity often translates to higher receptor affinity and specificity compared to more flexible linear peptides. Furthermore, the DKP core can enhance metabolic stability and improve oral bioavailability, overcoming key hurdles in peptide-based drug development.

Natural Occurrence and Biosynthesis

Nature is a prolific source of structurally diverse and biologically active DKPs. They are commonly isolated from a wide array of organisms, including fungi, bacteria, and marine invertebrates. These natural products often exhibit potent pharmacological properties, having been evolutionarily selected for specific biological functions.

The biosynthesis of DKPs is a fascinating process, primarily orchestrated by non-ribosomal peptide synthetases (NRPSs). In a simplified view, two amino acid substrates are sequentially activated and tethered to the NRPS complex. A final condensation and cyclization step, often catalyzed by a dedicated terminal domain, releases the DKP product. The diversity of naturally occurring DKPs stems from the modular nature of NRPSs and the vast array of proteinogenic and non-proteinogenic amino acids that can be incorporated.

Chemical Synthesis: Building the Core

While nature provides a rich starting point, chemical synthesis is the engine for generating novel DKP analogs with tailored properties. The ability to systematically modify the scaffold at its various positions is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

One of the most robust and widely adopted methods for the synthesis of N-unsubstituted DKPs is the cyclization of a dipeptide ester. The choice of solvent and temperature is critical for achieving high yields and minimizing side reactions, such as racemization.

Experimental Protocol: Synthesis of a Pro-Ala Diketopiperazine

This protocol describes a representative method for the synthesis of a simple DKP, cyclo(Pro-Ala), via the cyclization of the corresponding dipeptide methyl ester.

Materials:

-

L-Prolyl-L-Alanine methyl ester hydrochloride (Pro-Ala-OMe·HCl)

-

Triethylamine (TEA)

-

Methanol (MeOH), anhydrous

-

Toluene, anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer

Step-by-Step Methodology:

-

Dipeptide Ester Preparation: The starting dipeptide ester, Pro-Ala-OMe·HCl, can be prepared by standard peptide coupling methods (e.g., using DCC/HOBt or HATU as coupling agents) followed by esterification.

-

Neutralization and Cyclization: a. To a solution of Pro-Ala-OMe·HCl (1.0 eq) in anhydrous methanol (0.1 M), add triethylamine (1.1 eq) at room temperature. Stir for 30 minutes to neutralize the hydrochloride salt. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the resulting free base, add anhydrous toluene to create a 0.05 M solution. d. Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in CH2Cl2). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. b. The crude product can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the DKP. c. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

-

Characterization: a. Confirm the structure and purity of the final product, cyclo(Pro-Ala), using ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data should be consistent with the expected structure.

Part 2: The Biological Landscape of Diketopiperazines

The therapeutic potential of DKPs spans a remarkable range of disease areas. Their ability to modulate diverse biological targets underpins their activities as anticancer, antimicrobial, antiviral, and neuroprotective agents.

Anticancer Activity

Many naturally occurring and synthetic DKPs have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action are often multifaceted and can include:

-

Induction of Apoptosis: Certain DKPs can trigger programmed cell death by modulating key signaling pathways, such as the caspase cascade.

-

Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

-

Inhibition of Angiogenesis: By interfering with the formation of new blood vessels, these compounds can starve tumors of essential nutrients.

A notable example is Plinabulin , a synthetic DKP analog that disrupts microtubule dynamics, leading to vascular disruption in tumors and induction of apoptosis in cancer cells.

Diagram: Simplified Plinabulin Mechanism of Action

Caption: Strategic modification points for optimizing DKP activity.

Key Considerations for DKP Drug Design:

-

Side Chains (R1 and R2): The nature of the amino acid side chains at the C3 and C6 positions is a primary determinant of biological activity. Modifications here can influence target binding, selectivity, and physicochemical properties.

-

Stereochemistry: The stereochemistry at the C3 and C6 chiral centers is often critical for activity. The cis and trans isomers of a DKP can exhibit vastly different biological profiles.

-

N-Substitution: Alkylation or arylation of the amide nitrogens can be used to modulate hydrogen bonding capacity, improve metabolic stability, and fine-tune lipophilicity.

Part 4: Future Directions and Conclusion

The diketopiperazine scaffold continues to be a fertile ground for drug discovery. Advances in synthetic chemistry, computational modeling, and high-throughput screening are enabling a more rational and efficient exploration of DKP chemical space. The inherent drug-like properties of this scaffold, combined with its vast potential for chemical diversification, ensure that DKPs will remain a prominent and exciting class of molecules in the quest for new medicines. This guide has provided a framework for understanding and harnessing the power of the DKP core, from its fundamental chemistry to its diverse biological applications.

References

-

Diketopiperazines: Biological Activity and Synthesis. (2018). Molecules. [Link]

-

The Diketopiperazine Moiety in Anticancer Compounds. (2020). Molecules. [Link]

-

Recent Advances in the Synthesis of 2,5-Diketopiperazines. (2017). Molecules. [Link]

-

Diketopiperazines as a Source of Potential Drug Candidates. (2019). Current Medicinal Chemistry. [Link]

-

Plinabulin: a novel small molecule that inhibits tumor growth by disrupting tumor vasculature. (2010). Journal of Clinical Oncology. [Link]

-

Neuroprotective effects of cyclo(His-Pro) in animal models of neurological disorders. (2002). Neuroscience & Biobehavioral Reviews. [Link]

An In-depth Technical Guide to the Natural Occurrence of Brominated Diketopiperazines in Marine Sponges

Foreword

Marine sponges, some of the most ancient and seemingly simple multicellular organisms, are unparalleled masters of chemical synthesis. Within their intricate structures, a complex interplay between the host and a vast community of symbiotic microorganisms gives rise to a staggering diversity of natural products. Among these, the brominated 2,5-diketopiperazines (DKPs) represent a fascinating and pharmacologically significant class of cyclic dipeptides. Their rigid scaffold, decorated with bromine atoms and various amino acid side chains, makes them privileged structures for interacting with biological targets. This guide provides a comprehensive exploration of brominated DKPs from marine sponges, intended for researchers, scientists, and drug development professionals. We will delve into their structural diversity, the methodologies for their discovery, their biosynthetic origins, and their potential as future therapeutics.

The World of Diketopiperazines: A Marine Perspective

Diketopiperazines are the smallest possible cyclic peptides, formed from the condensation of two α-amino acids.[1][2] This creates a stable, six-membered piperazine-2,5-dione ring that serves as a versatile scaffold for chemical elaboration. While found in a variety of natural sources, marine organisms, particularly sponges and their associated microbes, are an exceptionally rich source of novel DKP derivatives.[1][3]

The prevalence of bromination is a hallmark of marine natural products chemistry. Seawater contains a relatively high concentration of bromide ions (approximately 65 ppm), which marine organisms have evolved enzymatic machinery—notably vanadium-dependent haloperoxidases—to incorporate into organic molecules. This process of halogenation often enhances the biological activity of a compound, making brominated metabolites a focal point for drug discovery.

Sponges are not solitary chemists; they are holobionts, hosting dense and diverse communities of bacteria, fungi, and archaea that can constitute up to 40% of the sponge's biomass.[4][5] It is now widely accepted that many of the complex molecules isolated from sponges, including brominated DKPs, are in fact produced by these microbial symbionts.[5][6] This symbiotic relationship is a powerful engine of chemical innovation, driving the production of compounds for defense, communication, and competition within the marine environment.

Structural Diversity and Biological Landscape

Brominated DKPs isolated from marine sponges exhibit considerable structural variation, primarily arising from the different amino acid precursors and the degree and position of bromination. Sponges of the orders Dictyoceratida (e.g., Dysidea) and Axinellida (e.g., Acanthella) are particularly prolific producers.[7][8][9]

Key Structural Families:

-

Proline-Containing DKPs: Many bioactive DKPs incorporate a proline residue, which introduces a significant conformational constraint. Bromination often occurs on the other amino acid residue, typically an aromatic one like phenylalanine or tyrosine.

-

Tryptophan-Derived DKPs: These compounds feature an indole moiety, which can be brominated at various positions. The complexity is often increased by prenylation or other modifications.

-

Simple Aliphatic DKPs: While less common in their brominated forms, DKPs derived from simple amino acids like leucine, isoleucine, and valine have also been found. Bromination in these cases is rarer and points to highly specific enzymatic processes.

The biological activities of these compounds are as diverse as their structures. They are frequently implicated in cytotoxic, antimicrobial, and antifouling activities, reflecting their likely ecological roles as chemical defenses for the sponge host.

Table 1: Representative Brominated Diketopiperazines from Marine Sponges and Their Bioactivities

| Compound Name | Source Organism(s) | Key Structural Features | Reported Biological Activity | Reference(s) |

| Dysidines A & B | Dysidea sp. | Polychlorinated and brominated tryptophan-derived | No significant cytotoxicity, anti-inflammatory, antibacterial, or antiviral activities reported for these specific compounds.[7][10] | [7][10] |

| Cyclo(L-Phe-L-Pro) derivatives | Acanthella cavernosa | Brominated Phenylalanine residue | Antifouling activity has been noted for related structures.[11] | [9][11] |

| Barettin | Geodia barretti | Dibrominated arginine derivative | Potent antifouling agent, acting synergistically with other DKPs.[12] | [12] |

| Subereaphenols | Suberea sp. | Dibromotyrosine-derived metabolites | Cytotoxic and antimicrobial activities.[8] | [8] |

From Sponge to Structure: A Methodological Workflow

The discovery of novel brominated DKPs relies on a systematic workflow that combines classic natural products chemistry with modern analytical techniques. The causality behind this multi-step process is the progressive purification and concentration of target molecules from a highly complex biological matrix to a state where their exact chemical structure can be determined.

Experimental Protocol: Isolation and Elucidation of Brominated DKPs

Objective: To isolate and structurally characterize brominated diketopiperazines from a marine sponge specimen.

Step 1: Sample Collection and Preparation

-

Collection: Sustainably collect sponge specimens, documenting the species, location, depth, and date. A small sample is typically sufficient.

-

Preservation: Immediately freeze the sample at -20°C or preserve in ethanol to halt enzymatic degradation.

-

Preparation: Lyophilize (freeze-dry) the frozen sample to remove water, yielding a dry, stable powder. Grind the lyophilized tissue into a fine powder to maximize the surface area for extraction.

Step 2: Solvent Extraction

-

Rationale: This step uses solvents of varying polarities to selectively extract a broad range of small molecules from the sponge tissue, leaving behind macromolecules like proteins and lipids.

-

Initial Extraction: Macerate the powdered sponge tissue (e.g., 100 g) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., 3 x 500 mL) at room temperature for 24 hours per extraction.

-

Filtration & Concentration: Combine the solvent extracts, filter to remove solid tissue, and concentrate under reduced pressure using a rotary evaporator to yield a crude organic extract.

Step 3: Chromatographic Fractionation and Purification

-

Rationale: The crude extract is a complex mixture. Chromatography is essential to separate compounds based on their physicochemical properties (e.g., polarity, size).

-

Liquid-Liquid Partitioning: Partition the crude extract between n-butanol and water to perform an initial, coarse separation based on polarity.[9]

-

Medium Pressure Liquid Chromatography (MPLC): Subject the more active fraction (e.g., the n-butanol fraction) to MPLC on a silica gel or reversed-phase (C18) column. Elute with a solvent gradient (e.g., from 100% water to 100% methanol for reversed-phase) to generate several fractions of decreasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Purify the MPLC fractions containing compounds of interest using semi-preparative or analytical reversed-phase HPLC.[9] This high-resolution technique is crucial for isolating individual compounds to >95% purity. Monitor the elution profile with a UV detector and collect peaks corresponding to individual compounds.

Step 4: Structural Elucidation

-

Rationale: Once a pure compound is isolated, its molecular structure must be determined. This is a puzzle solved by combining data from several spectroscopic techniques.

-

High-Resolution Mass Spectrometry (HRESIMS): Analyze the pure compound to determine its exact mass and, consequently, its molecular formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a clear indicator of the number of bromine atoms in the molecule.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Identify the types and number of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Establish connectivity between atoms. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range ¹H-¹³C correlations, allowing for the assembly of the carbon skeleton and placement of functional groups.[14]

-

-

Chiroptical Methods (Circular Dichroism - CD): Determine the absolute configuration (stereochemistry) of the chiral centers by comparing the experimental CD spectrum of the natural product with that of synthesized standards of known configuration.[9][11]

Diagram: General Workflow for DKP Discovery

Caption: Workflow for the isolation and structural elucidation of marine natural products.

Biosynthetic Origins: A Microbial Endeavor

The biosynthesis of brominated DKPs is a multi-step enzymatic process primarily attributed to the microbial symbionts within the sponge.[5][6] The sponge host is generally not believed to possess the genetic machinery for this type of peptide synthesis.[4] The pathway can be logically divided into two key stages: the formation of the DKP core and the subsequent halogenation.

-

DKP Core Synthesis: The cyclic dipeptide backbone is assembled by one of two major enzyme families:

-

Nonribosomal Peptide Synthetases (NRPSs): These are large, multi-domain megaenzymes that act as a molecular assembly line. Specific domains select, activate, and link amino acids before a terminal domain catalyzes the cyclization and release of the DKP product.[1]

-

Cyclodipeptide Synthases (CDPSs): These are smaller, more recently discovered enzymes that utilize aminoacyl-tRNAs—the same building blocks used in ribosomal protein synthesis—to form the DKP ring.[1][15]

-

-

Bromination: Following or during the assembly of the DKP scaffold, specific halogenase enzymes incorporate bromine. In the marine environment, this is typically carried out by vanadium-dependent bromoperoxidases. These enzymes use bromide from seawater and hydrogen peroxide to generate a highly reactive brominating species that selectively adds bromine atoms to electron-rich positions on the DKP molecule, such as the indole ring of tryptophan or the phenol ring of tyrosine.

Diagram: Proposed Biosynthetic Pathway

Caption: Generalized biosynthetic pathway for brominated diketopiperazines in sponges.

Pharmacological Potential and Future Directions

The potent biological activities of brominated DKPs make them attractive starting points for drug discovery programs.[16] Their rigid conformation reduces the entropic penalty of binding to a target, and their diverse side chains allow for specific molecular interactions.

Key Therapeutic Areas:

-

Anticancer Agents: Many brominated compounds derived from sponges, including DKP-related metabolites, exhibit significant cytotoxicity against various cancer cell lines.[4][8] Their mechanisms of action are diverse, ranging from DNA damage to the inhibition of key signaling pathways.

-

Antimicrobial Agents: With the rise of antibiotic resistance, marine natural products are a critical resource for new antibacterial and antifungal leads. Brominated DKPs have shown activity against pathogenic bacteria and fungi.[3][17]

-

Antifouling Compounds: Biofouling is a major problem for maritime industries. Natural antifoulants like barettin offer a blueprint for developing environmentally benign coatings that prevent the settlement of marine organisms.[12][18]

Challenges and Opportunities:

The primary obstacle in the development of marine natural products is the "supply problem." The concentration of these compounds in the source organism is often very low, and large-scale harvesting of wild sponges is unsustainable and ecologically destructive. This challenge, however, drives innovation in several key areas:

-

Chemical Synthesis: Total synthesis provides unambiguous structural proof and allows for the creation of analogues to optimize activity and reduce toxicity (Structure-Activity Relationship studies).[12]

-

Microbial Cultivation: Isolating and cultivating the symbiotic microorganism responsible for producing the DKP is a key goal. If successful, fermentation can provide a sustainable supply of the compound.[5]

-

Synthetic Biology & Genomic Mining: With advances in genome sequencing, it is possible to identify the biosynthetic gene clusters (BGCs) for DKP synthesis within a sponge's microbiome.[5] These genes can then be transferred to a laboratory host strain (like E. coli or yeast) for heterologous expression and scaled-up production.

-

Innovative Collection Methods: New techniques, such as the in situ deployment of artificial sponges with adsorbent resins, offer an environmentally benign way to capture secreted metabolites directly from the marine environment, potentially accessing new chemical diversity without harvesting organisms.[19][20]

Conclusion

The brominated diketopiperazines found in marine sponges represent a compelling example of how evolutionary pressures in complex ecosystems can generate unique and potent chemical entities. They stand at the intersection of chemistry, biology, and pharmacology, offering both fascinating scientific questions and tangible opportunities for drug development. As we refine our tools for isolation, structural analysis, and sustainable production, the rich chemical library of the marine world, and specifically the brominated DKPs of sponges, will undoubtedly yield new solutions to pressing human health and industrial challenges. The future of this field lies in an integrated approach, combining ecological understanding with cutting-edge synthetic biology and chemical synthesis to unlock the full potential of these remarkable marine metabolites.

References

- Li, P., et al. (2022).

- Yuan, W., et al. (2024). Two new diketopiperazines from the marine sponge Dysidea sp. Taylor & Francis Online.

- LokaBharathi, P. A. (2010).

- Prasad, A. S. (n.d.). (PDF)

- Sikorska, J., et al. (2025). Discovery, biosynthesis, and bioactivities of peptidic natural products from marine sponges and sponge-associated bacteria. Royal Society of Chemistry.

- Gomes, N. G. M., et al. (2019). Double the Chemistry, Double the Fun: Structural Diversity and Biological Activity of Marine-Derived Diketopiperazine Dimers. MDPI.

- Díaz-Marrero, A. R., et al. (2017). Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012). MDPI.

- Sikorska, J., et al. (2025).

- Chasse, J. (2025).

- Lee, J. H., et al. (2025). Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria. Royal Society of Chemistry.

- Ouk, S., et al. (n.d.). Marine Natural Occurring 2,5-Diketopiperazines: Isolation, Synthesis and Optical Properties. archimer – ifremer.

- Yuan, W., et al. (2024). Two new diketopiperazines from the marine sponge Dysidea sp.

- Chao, Z., et al. (n.d.). 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum. Frontiers.

- La Clair, J. J., et al. (2014). In Situ Natural Product Discovery via an Artificial Marine Sponge. PLOS One.

- Liu, Y., et al. (n.d.).

- Edrada, R. A. (2004).

- (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents.

- Teuscher, F. (n.d.). Isolation and Structure Elucidation of Secondary Metabolites from Marine Sponges and a Marine-derived Fungus Isolierung und Stru. HHU.

- Proksch, P., et al. (2007). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. Cuvillier Verlag.

- (2024). New Drug Discovery Technique May Unlock Trove of Marine Compounds.

- Mitra, A., et al. (2021). Structural elucidation and antimicrobial activity of a diketopiperazine isolated from a Bacillus sp. associated with the marine sponge Spongia officinalis. PubMed.

- Lee, H., et al. (2025). Isolation and Structural Determination of the Antifouling Diketopiperazines from Marine-Derived Streptomyces praecox 291-11.

- Grijalva-Vallejos, N., et al. (2024).

- Boyd, S., et al. (n.d.). Towards eco-friendly marine antifouling biocides – Nature inspired tetrasubstituted 2,5-diketopiperazines. Archimer.

- (n.d.). Marine Natural Occurring 2,5-Diketopiperazines: Isolation, Synthesis and Optical Properties | Request PDF.

Sources

- 1. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update on 2,5-Diketopiperazines from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery, biosynthesis, and bioactivities of peptidic natural products from marine sponges and sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00048C [pubs.rsc.org]

- 5. Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00013K [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. archimer.ifremer.fr [archimer.ifremer.fr]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. archimer.ifremer.fr [archimer.ifremer.fr]

- 13. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 14. Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges – Cuvillier Verlag [cuvillier.de]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [edgccjournal.org]

- 17. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. In Situ Natural Product Discovery via an Artificial Marine Sponge | PLOS One [journals.plos.org]

- 20. New Drug Discovery Technique May Unlock Trove of Marine Compounds | Scripps Institution of Oceanography [scripps.ucsd.edu]

Pharmacophore Modeling of 3-Substituted Piperazine-2,5-diones

Executive Summary: The Privileged Scaffold Paradigm

The piperazine-2,5-dione (2,5-diketopiperazine or 2,5-DKP) core is not merely a structural anomaly; it is a privileged scaffold in medicinal chemistry.[1] Its rigid, six-membered heterocyclic ring acts as a conformationally constrained template that can orient pharmacophoric groups with high precision.

For drug development professionals, the 3-substituted piperazine-2,5-dione represents a critical sub-class. The substitution at the C3 position introduces chirality and a defined vector for side-chain interaction, allowing the molecule to mimic peptide turns, bind to G-protein-coupled receptors (GPCRs), or inhibit enzymes like neuraminidase and tubulin.

This guide details the methodology for constructing robust pharmacophore models for this scaffold, moving beyond simple docking to predictive 3D-spatial hypothesis generation.

Structural Basis & Pharmacophoric Features[1][2][3][4]

To model this scaffold effectively, one must understand its intrinsic electronic and steric properties. The 2,5-DKP core provides four hydrogen-bonding sites (two donors, two acceptors) within a small footprint.

The Core Pharmacophore (The Scaffold)

-

H-Bond Donors (HBD): The amide nitrogens at positions 1 and 4 (unless N-substituted).

-

H-Bond Acceptors (HBA): The carbonyl oxygens at positions 2 and 5.

-

Geometry: The ring adopts a boat conformation, but it is relatively planar compared to cyclohexane. This rigidity reduces the entropic penalty upon binding.

The Variable Pharmacophore (The 3-Substituent)

The substituent at C3 is the "warhead" or "recognition element."

-

Vector: The C3 substituent projects orthogonally or equatorially depending on the ring pucker (cis/trans relationships if C6 is also substituted).

-

Chirality: The (3S) or (3R) configuration dictates whether the side chain fits into a specific hydrophobic pocket (e.g., the P1 pocket of proteases).

Technical Guide: Constructing the Model

This section outlines a self-validating workflow for generating a pharmacophore model for 3-substituted 2,5-DKPs.

Phase 1: Dataset Curation & Conformational Analysis

Objective: Generate a bioactive conformation ensemble. Challenge: While the DKP ring is rigid, the C3 side chain (e.g., benzyl, indolyl) is flexible.

-

Dataset Selection: Compile a set of 3-substituted DKPs with known IC50/Ki values against a specific target (e.g., VEGFR or Neuraminidase). Ensure a spread of activity spanning at least 3 orders of magnitude.

-

Conformer Generation:

-

Protocol: Use a systematic search or Monte Carlo algorithm (e.g., in MOE or Discovery Studio).

-

Constraint: Apply a "ring template" constraint to keep the DKP core rigid (RMSD < 0.2 Å) while allowing the C3 bond to rotate.

-

Energy Window: Discard conformers >10 kcal/mol above the global minimum.

-

Phase 2: Pharmacophore Feature Mapping

Objective: Translate chemical groups into abstract features (vectors).

-

Feature 1 (Core): Define two HBA and two HBD centroids on the DKP ring.

-

Feature 2 (Variable):

-

If C3 = Benzyl: Add a Hydrophobic (Hyd) or Ring Aromatic (RA) feature.

-

If C3 = Indolyl (Tryptophan-derived): Add RA + HBD (indole NH).

-

-

Exclusion Volumes: Define spheres around the N1 and N4 positions if the target receptor has known steric clashes in those regions (e.g., N-methylation studies showing loss of activity).

Phase 3: Alignment & Hypothesis Generation

Objective: Align active molecules to identify the Common Feature Pharmacophore (CFP).

-

Alignment Rule: Do not align by atom matching. Align by pharmacophore feature . This allows the C3 side chain to overlay with non-DKP inhibitors (scaffold hopping).

-

Scoring: Use a Pareto ranking method (Sensitivity vs. Specificity). A valid model must identify >80% of active compounds in the training set.

Case Study: 3-Substituted DKPs as Neuraminidase Inhibitors

Recent studies have highlighted 3-benzylidene-2,5-DKPs as potent inhibitors of influenza neuraminidase. The pharmacophore model for this interaction illustrates the principles described above.

Target Interaction Map:

-

Arg371 (Enzyme): Interacts with the C2/C5 Carbonyls (HBA) of the DKP ring.

-

Hydrophobic Pocket (430-cavity): Accommodates the 3-benzylidene substituent.

-

Pro326/Ile427: Provides van der Waals contacts for the DKP ring face.

Modeling Outcome: The resulting pharmacophore consists of:

-

Two HBA vectors (pointing to Arg371).

-

One Hydrophobic centroid (the 3-substituent).

-

One Planar constraint (the benzylidene double bond).

Experimental Protocols

Protocol A: Computational Pharmacophore Generation (Ligand-Based)

Prerequisites: A dataset of >15 molecules with defined activity.[1]

-

Structure Preparation:

-

Sketch molecules in 2D.

-

Convert to 3D.[2] Set pH to 7.4 (protonate basic amines, deprotonate acids).

-

Critical Step: Verify the stereochemistry at C3. (3S) is common for natural amino acid derivatives.

-

-

Minimization:

-

Force Field: OPLS4 or MMFF94x.

-

Solvation: Implicit water model (Generalized Born).

-

Convergence: Gradient < 0.05 kcal/mol/Å.

-

-

Feature Definition (XML/Script):

-

Create a custom feature definition for the DKP ring to treat the entire ring as a "Scaffold Anchor" if necessary for alignment.

-

-

Hypothesis Generation:

-

Run generation algorithm (e.g., HypoGen).

-

Parameters: Min features = 3, Max features = 5.

-

Validation: Leave-One-Out (LOO) cross-validation. A q² > 0.5 indicates a predictive model.

-

Protocol B: In Silico Validation (Decoy Set)

-

Decoy Generation: Generate 50 inactive molecules ("decoys") with similar Molecular Weight and LogP to the actives but different topology (e.g., DUD-E directory).

-

Screening: Screen the pharmacophore model against the combined Active + Decoy database.

-

Metric Calculation:

-

Calculate Enrichment Factor (EF) at 1%.

-

Formula:

-

Success Criterion: EF > 10.

-

Visualization

Diagram 1: Pharmacophore Modeling Workflow

This diagram illustrates the logical flow from chemical structure to validated model.

Caption: Workflow for generating a ligand-based pharmacophore model for DKP derivatives, emphasizing stereochemical checks and iterative validation.

Diagram 2: The DKP "Privileged" Interaction Map

This diagram visualizes how the DKP core maps to biological targets.

Caption: Schematic of the DKP scaffold showing fixed pharmacophoric points (HBA/HBD) and the variable C3 vector determining target specificity.

Quantitative Data Summary

The following table summarizes key biological activities associated with 3-substituted DKPs, serving as reference points for model calibration.

| Target Class | Specific Target | C3-Substituent Features | Activity Range (IC50) | Key Interaction |

| Viral Enzyme | Influenza Neuraminidase | Benzylidene (Planar, Aromatic) | 5 - 25 µM | Arg371 (H-bond to C=O) |

| GPCR | Indolyl (Trp-derived) | Ki ~ 50 nM | ||

| Oncology | Tubulin | Phenyl / Benzyl | 1 - 10 µM | Microtubule depolymerization |

| CNS | MAO-B | Alkyl / Aromatic | 10 - 100 µM | Active site occupancy |

References

-

Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 2022.[3] Link

-

2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Journal of Fungi, 2022.[4] Link

-

In Silico Evaluation of Diketopiperazine (DPK) Derivatives as Potential Inhibitors for G-Protein-Coupled Receptors (GPCRs). MDPI Sciforum, 2025. Link

-

Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. Molecules, 2024.[1] Link

-

Synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances, 2014. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical Stability and Reactivity Profile of Bromoethyl-Functionalized Cyclic Dipeptides

Executive Summary

Bromoethyl-functionalized cyclic dipeptides (2,5-diketopiperazines or DKPs) represent a unique class of "spring-loaded" electrophiles. While the DKP scaffold itself offers exceptional proteolytic stability and blood-brain barrier permeability, the introduction of a bromoethyl moiety creates a tension between therapeutic utility (as a DNA alkylator or conjugation handle) and intrinsic chemical instability.

This guide provides a rigorous technical analysis of the stability profiles of these compounds. It moves beyond basic degradation monitoring to explain the causality of decomposition—specifically the competition between intermolecular hydrolysis and intramolecular bicyclization.

Structural Dynamics & Reactivity Profile

To understand the stability of bromoethyl-DKPs, one must decouple the stability of the ring system from the reactivity of the pendant electrophile.

The DKP Scaffold

The 2,5-diketopiperazine ring is thermodynamically stable due to the formation of a six-membered ring with two cis-amide bonds. It is generally resistant to proteolysis and stable within the pH range of 3.0 to 8.0.

The Bromoethyl "Warhead"

The 2-bromoethyl group (

-

-Inductive Effect: The electron-withdrawing bromine makes the

-

Neighboring Group Participation (NGP): This is the critical instability factor. The amide nitrogen or oxygen within the DKP ring (or an adjacent side chain) can act as an intramolecular nucleophile, displacing the bromide to form a bicyclic system.

Degradation Mechanisms: The Hydrolysis-Cyclization Competition

The degradation of bromoethyl-DKPs is not a single pathway but a kinetic competition between Intermolecular Hydrolysis (pathway A) and Intramolecular Cyclization (pathway B).

Pathway A: Hydrolysis (Solvolysis)

In aqueous media, water acts as a nucleophile, displacing the bromide to form the hydroxyethyl derivative. This follows pseudo-first-order kinetics and is generally slow at neutral pH but accelerates under basic conditions due to the higher nucleophilicity of

Pathway B: Intramolecular Cyclization (The "Self-Destruct" Mechanism)

This is the dominant degradation pathway for N-(2-bromoethyl) DKPs. The distal amide nitrogen, if deprotonated or sufficiently nucleophilic, attacks the bromoethyl carbon. This reaction follows Baldwin’s Rules for ring closure, typically favoring the formation of a 5-membered ring fused to the 6-membered DKP core (e.g., forming a hexahydropyrrolo[1,2-a]pyrazine system).

Visualization of Degradation Pathways

Figure 1: Kinetic competition between hydrolysis and cyclization. Note that basic conditions significantly accelerate the irreversible cyclization pathway.

Experimental Stability Assessment Protocol

Trustworthy stability data requires a self-validating experimental design that accounts for pH, temperature, and buffer nucleophilicity.

Reagents & Buffer Selection

-

Avoid: Tris or Glycine buffers (primary amines will react with the bromoethyl group).

-

Use: Phosphate (PBS) or Citrate buffers.

-

Internal Standard: Uridine or Caffeine (chemically inert, UV active).

HPLC-Based Kinetic Assay Workflow

Objective: Determine the half-life (

Step-by-Step Methodology:

-

Stock Preparation: Dissolve Bromoethyl-DKP in anhydrous Acetonitrile (ACN) at 10 mM.

-

Initiation: Spike stock into pre-warmed (

) buffer at desired pH (e.g., 2.0, 7.4, 9.0) to a final concentration of 100 -

Sampling: At defined intervals (

min), remove 50 -

Quenching: Immediately dilute into cold 1% Formic Acid/ACN (stops base-catalyzed cyclization).

-

Analysis: RP-HPLC (C18 column) with UV detection at 210 nm and 254 nm.

-

Quantification: Plot

vs. time to determine

Workflow Diagram

Figure 2: Standardized workflow for kinetic stability profiling. The acid quench is critical to freeze the equilibrium for accurate quantification.

Quantitative Data Summary (Representative)

The following table summarizes typical stability characteristics of N-(2-bromoethyl) DKPs based on kinetic principles derived from nitrogen mustard and peptide cyclization literature.

| Parameter | Acidic (pH 2-4) | Physiological (pH 7.4) | Basic (pH > 9) |

| Dominant Mechanism | Hydrolysis (Slow) | Mixed (Hydrolysis + Cyclization) | Cyclization (Rapid) |

| Half-Life ( | > 48 Hours | 4 - 12 Hours | < 30 Minutes |

| Major Product | Hydroxyethyl-DKP | Mixture | Bicyclic DKP |

| Storage Implication | Stable | Process Immediately | Unstable |

Technical Insight: The dramatic drop in stability at pH > 8 is due to the deprotonation of the amide nitrogen (pKa ~14-15, but lowered by resonance and proximity to electron-withdrawing groups), facilitating the intramolecular

attack.

Synthetic Handling & Storage Guidelines

To maintain the integrity of bromoethyl-DKPs during synthesis and storage:

-

Solvent Choice:

-

Preferred: DCM, ACN, DMF (Anhydrous).

-

Avoid: DMSO (can oxidize alkyl halides), Methanol/Ethanol (solvolysis), Pyridine (quaternization).

-

-

Reaction Conditions:

-

Perform coupling reactions at

to -

Maintain slightly acidic conditions (pH 4-5) during aqueous workups to suppress cyclization.

-

-

Lyophilization:

-

Always lyophilize from slightly acidic solutions (e.g., 0.1% TFA in water/acetonitrile) to ensure the compound remains protonated and stable in the solid state.

-

References

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[1] Journal of Pharmaceutical Sciences, 87(3), 283–288.[1] Link

-

Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link

-

Waring, M. J., et al. (2016). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14, 475–486. (Context on physicochemical stability in drug design). Link

-

Sweeney, M. C., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega, 7(49), 45083–45092. Link

-

Perrotta, C., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape. Molecules, 26(20), 6157. Link

Sources

3-(2-Bromoethyl)piperazine-2,5-dione CAS number and synonyms

Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

3-(2-Bromoethyl)piperazine-2,5-dione is a specialized, functionalized diketopiperazine (DKP) scaffold used primarily as an electrophilic intermediate in the synthesis of complex alkaloids, peptidomimetics, and constrained amino acid analogs. Unlike simple DKPs, the pendant 2-bromoethyl group provides a versatile handle for nucleophilic substitution, enabling the construction of spiro-fused ring systems (e.g., spirotryprostatin analogs) and bicyclic frameworks (e.g., bicyclomycin).

This guide details the in situ generation of this compound from its commercially available hydroxy-precursor, its physicochemical properties, and its strategic utility in medicinal chemistry.

Chemical Identity & Nomenclature

Due to its high reactivity and tendency to undergo self-alkylation or polymerization, This compound is frequently generated in situ or used immediately after isolation. It is not commonly indexed with a stable commercial CAS number in standard catalogs, but is derived directly from the stable hydroxy-analog.

| Attribute | Details |

| Target Compound | This compound |

| Primary Precursor | 3-(2-Hydroxyethyl)piperazine-2,5-dione |

| Precursor CAS | 5625-41-2 (Cyclo(Gly-Homoserine)) |

| Molecular Formula | C₆H₉BrN₂O₂ |

| Molecular Weight | 221.05 g/mol |

| Synonyms | Cyclo(Gly-4-bromo-Abu); 3-(2-bromoethyl)-2,5-diketopiperazine; 5-(2-bromoethyl)piperazine-2,5-dione; Cyclo(Glycyl-γ-bromo-α-aminobutyryl) |

| SMILES | O=C1NCC(=O)N1CCBr (Isomer dependent on N-substitution) or BrCCC1NC(=O)CNC1=O |

| Core Scaffold | 2,5-Diketopiperazine (Cyclic Dipeptide) |

Synthesis Protocol: The Appel Reaction Pathway

The most reliable method for accessing this compound is the bromination of 3-(2-hydroxyethyl)piperazine-2,5-dione (Cyclo(Gly-Hse)). The Appel reaction (CBr₄/PPh₃) is preferred over PBr₃ to minimize acid-catalyzed ring opening or racemization of the chiral center (if starting from chiral material).

Reagents & Materials

-

Precursor: 3-(2-Hydroxyethyl)piperazine-2,5-dione (1.0 eq) [CAS: 5625-41-2]

-

Brominating Agent: Carbon Tetrabromide (CBr₄, 1.2 eq)

-

Catalyst: Triphenylphosphine (PPh₃, 1.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue)

-

Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-hydroxyethyl)piperazine-2,5-dione (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere. Note: DMF is often required due to the poor solubility of DKPs in DCM.

-

Activation: Cool the solution to 0°C in an ice bath. Add Triphenylphosphine (1.2 mmol) and stir for 10 minutes until fully dissolved.

-

Bromination: Portion-wise, add Carbon Tetrabromide (1.2 mmol). The solution may turn slightly yellow.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1) for the disappearance of the polar alcohol starting material.

-

Workup:

-

Dilute the reaction mixture with EtOAc (50 mL).

-

Wash with water (3 x 20 mL) to remove DMF and phosphine oxide byproducts.

-

Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the This compound as a white to off-white solid.

Reactivity & Applications Logic

The utility of this compound lies in its bifunctional nature : it possesses the rigid, hydrogen-bonding DKP core and a reactive alkyl halide side chain.

Mechanism of Action: Intramolecular vs. Intermolecular Alkylation

-

Pathway A (Intramolecular Cyclization): Under basic conditions (e.g., NaH, t-BuOK), the amide nitrogen (N1 or N4) can be deprotonated. If the geometry permits, it can attack the pendant bromide to form a bicyclic pyrrolidino-DKP or piperidino-DKP system.

-

Pathway B (Intermolecular Coupling): The bromide serves as a leaving group for external nucleophiles (thiols, amines, carbanions), allowing the attachment of the DKP scaffold to other pharmacophores (e.g., PROTAC linkers).

Figure 1: Synthesis and divergent reactivity pathways of the 3-(2-bromoethyl) DKP scaffold.

Analytical Characterization Data

Since the bromo-derivative is often a transient intermediate, the following data is representative of the purified scaffold derived from L-homoserine lactone precursors.

| Technique | Expected Signal / Value | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 8.20 (s, 1H, NH), 7.95 (s, 1H, NH) | Amide protons of the DKP ring. |

| δ 3.90 (m, 1H, α-CH) | Chiral center proton (C3). | |

| δ 3.65 (d, 2H, Gly-CH₂) | Glycine methylene protons. | |

| δ 3.55 (t, 2H, -CH₂Br) | Distinct triplet for methylene adjacent to Bromine. | |

| δ 2.10–2.30 (m, 2H, -CH₂-) | Internal methylene linker protons. | |

| ¹³C NMR | ~168.0, 165.5 ppm | Carbonyl carbons (Amide C=O).[1] |

| ~52.0 ppm | Alpha-carbon (C3). | |

| ~44.0 ppm | Glycine alpha-carbon. | |

| ~30.0 ppm | Carbon attached to Bromine (C-Br). | |

| Mass Spectrometry | [M+H]⁺ = 221.0 / 223.0 | Characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br). |

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Skin Irritant (Category 2) , Eye Irritant (Category 2A) .

-

Specific Hazard: As an alkylating agent (alkyl bromide), it is potentially mutagenic . Handle in a fume hood with double nitrile gloves.

-

Storage: Store at -20°C under argon. The compound is hygroscopic and prone to hydrolysis to the alcohol or elimination to the alkene (vinyl-DKP) if exposed to moisture or base.

References

-

PubChem. 3-(2-hydroxyethyl)piperazine-2,5-dione (Compound Summary). National Library of Medicine. Available at: [Link]

-

Chemical Synthesis Database. Synthesis and properties of 3-(2-hydroxyethyl)-2,5-piperazinedione. ChemSynthesis. Available at: [Link]

-

Beilstein J. Org. Chem. Synthesis of functionalized piperidines and diketopiperazines. Beilstein Journals. Available at: [Link]

Sources

Halogenated Piperazine-2,5-diones: Synthetic Architectures & Medicinal Utility

Executive Summary

The piperazine-2,5-dione (2,5-diketopiperazine or DKP) scaffold represents a privileged heterocyclic core in medicinal chemistry, ubiquitous in bioactive natural products ranging from marine alkaloids to fungal metabolites.[1] While the DKP ring itself confers proteolytic stability and rigidified hydrogen-bonding vectors, its halogenated derivatives (specifically 3-halo and 3,6-dihalo intermediates) serve as critical "chemical switchboards." These intermediates unlock access to complex molecular architectures via N-acyliminium ion chemistry, radical cross-couplings, and stereocontrolled nucleophilic substitutions.

This technical guide dissects the synthesis, reactivity, and application of halogenated DKPs, providing researchers with a self-validating roadmap for utilizing these intermediates in high-value drug discovery and total synthesis.

Part 1: The Synthetic Imperative

Halogenation at the C3 or C6 position of the DKP ring transforms a relatively inert amide core into a highly reactive electrophile. The resulting

Structural Logic & Reactivity Map

The reactivity of halogenated DKPs is governed by the interplay between the electron-withdrawing carbonyl groups and the nitrogen lone pair.

Figure 1: Divergent reactivity pathways of 3-halo-piperazine-2,5-diones. The halogen handle enables access to cationic, radical, and elimination manifolds.

Part 2: Synthesis of Halogenated Intermediates

The installation of a halogen (typically bromine or chlorine) requires careful control to prevent over-halogenation or premature elimination to the dehydro-DKP.

Method A: Radical Bromination (The Standard)

The most robust method for introducing functionality at C3 is radical bromination using N-bromosuccinimide (NBS) . This reaction exploits the captodative stabilization of the radical at the

-

Reagents: NBS (1.0–2.2 equiv), AIBN or Benzoyl Peroxide (cat.), CCl4 or Benzene (classic), or Trifluorotoluene (modern green alternative).

-

Mechanism: Hydrogen atom abstraction yields a C3 radical stabilized by the adjacent nitrogen lone pair and carbonyl group.

-

Critical Control Point: The reaction must be monitored to distinguish between mono-bromination (kinetic) and bis-bromination (thermodynamic, often leading to aromatization precursors).

Method B: Cyclization of Halo-Amino Acids

For asymmetric synthesis, starting with chiral

-

Workflow:

-Haloacetyl chloride + Amino Acid Ester -

Advantage: Allows for the installation of the halogen with defined stereochemistry prior to ring closure, though risk of displacement during cyclization exists.

Part 3: The N-Acyliminium Gateway (C-C Bond Formation)

The defining utility of halogenated DKPs in drug development is their ability to couple with electron-rich aromatics (e.g., indoles) to form complex alkaloids like stephacidins and naseseazines .

Mechanism: Friedel-Crafts Alkylation

Unlike standard

-

Ionization: The C-X bond is weakened by Lewis acids (

, -

Attack: The planar acyliminium ion is attacked by the nucleophile.

-

Stereocontrol: The incoming nucleophile typically approaches from the face opposite to the C6 substituent (steric control), favoring cis-diastereomers (e.g., syn-relationship between C3 and C6 substituents).

Figure 2: Mechanistic pathway for nucleophilic substitution via the N-acyliminium intermediate.

Part 4: Experimental Protocols

The following protocols are synthesized from high-impact total synthesis campaigns (e.g., Movassaghi’s ETP synthesis) and optimized for reproducibility.

Protocol 1: Regioselective Synthesis of 3-Bromo-DKP

Objective: Preparation of 3-bromo-1,4-dimethyl-2,5-piperazinedione (Sarcosine anhydride derivative).

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and argon inlet.

-

Reactants: Charge flask with 1,4-dimethyl-2,5-piperazinedione (1.42 g, 10 mmol) and NBS (1.78 g, 10 mmol).

-

Solvent: Add

or -

Initiation: Add AIBN (azobisisobutyronitrile) (82 mg, 0.5 mmol).

-

Reaction: Heat to reflux (approx. 80°C) for 2–4 hours.

-

Visual Cue: The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.

-

-

Workup: Cool to room temperature. Filter off the succinimide precipitate. Concentrate the filtrate in vacuo.

-

Purification: The unstable bromide is often used directly. If isolation is needed, rapid filtration through a short plug of silica gel (eluting with

) is recommended. Do not store for long periods.

Protocol 2: Silver-Mediated Indole Coupling (Friedel-Crafts)

Objective: Coupling of 3-bromo-DKP with an indole to mimic the core of Naseseazine.

-

Preparation: Dissolve the fresh 3-bromo-DKP (1.0 equiv) in dry

(0.1 M). -

Nucleophile: Add the indole derivative (1.1 equiv).

-

Activation: Protect the flask from light (aluminum foil). Add

or-

Causality: Silver salts irreversibly abstract the bromide as AgBr precipitate, driving the formation of the reactive acyliminium ion.

-

-

Reaction: Allow to warm to room temperature and stir for 2–12 hours.

-

Quench: Filter the suspension through Celite to remove silver salts.

-

Isolation: Wash filtrate with sat.

and brine. Dry over-

Expected Yield: 60–85% depending on indole sterics.

-

Stereochemistry: Analyze via NOESY NMR to confirm the relative configuration (usually cis across the DKP ring).

-

Part 5: Quantitative Data & Comparison

Comparison of activation methods for C3-functionalization of DKPs.

| Method | Activator | Intermediate | Primary Application | Stereocontrol |

| Radical Bromination | NBS/AIBN | C3-Radical / C3-Br | Precursor synthesis | Low (Racemic) |

| Silver-Mediated | N-Acyliminium | C-C Bond (Indoles) | High (Substrate controlled) | |

| Lewis Acid | N-Acyliminium | C-C, C-S, C-N Bonds | Moderate | |

| Base-Mediated | NaH / LiHMDS | Enolate | Aldol Condensation | High (Z-isomer favored) |

References

-

Total Synthesis of Complex Diketopiperazine Alkaloids Source: NIH / PMC [Link] Context: Comprehensive review of DKP synthesis including radical bromination and Friedel-Crafts dimerization strategies used in naseseazine synthesis.

-

Biogenetically-Inspired Total Synthesis of Epidithiodiketopiperazines Source: MIT Open Access [Link] Context: Detailed mechanistic insight into the bromocyclization and oxidative functionalization of DKP cores.

-

Regioselective and sequential reactivity of activated 2,5-diketopiperazines Source: PubMed [Link] Context: Discusses electrophilic reactivity and ring-opening/functionalization pathways.

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines Source: MDPI / NIH [Link] Context: Provides protocols for aldol condensations and functionalization of the DKP ring.

-

Nucleophilic substitution mechanism of 3-bromo-2,5-diketopiperazine Source: ChemGuide / General Organic Chemistry [Link] Context: Foundational mechanistic grounding for SN1/SN2 pathways relevant to the alpha-halo amide reactivity.

Sources

Methodological & Application

Protocol for cyclization of linear dipeptides to 2,5-DKPs

An Application Note and Detailed Protocol for the Cyclization of Linear Dipeptides to 2,5-Diketopiperazines (2,5-DKPs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diketopiperazines (DKPs) represent the simplest class of cyclic peptides, formed from the condensation of two α-amino acids.[1][2] These scaffolds are prevalent in nature and are of significant interest in medicinal chemistry and drug development due to their structural rigidity, metabolic stability, and diverse biological activities, including anticancer, antibacterial, and neuroprotective effects.[2][3][4][5] This document provides a comprehensive guide to the synthesis of 2,5-DKPs through the cyclization of linear dipeptides. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, and discusses critical process parameters that influence reaction efficiency and product purity.

Introduction to 2,5-Diketopiperazines

2,5-DKPs are six-membered heterocyclic rings containing two amide bonds.[1][6] Their constrained conformation makes them attractive as scaffolds for peptidomimetics, capable of presenting amino acid side chains in well-defined spatial orientations.[7] This structural feature can lead to enhanced binding affinity and selectivity for biological targets compared to their linear counterparts.[4] The DKP core is a privileged structure in drug discovery, and its synthesis is a key step in the development of novel therapeutics.

The Mechanism of Cyclization

The formation of a 2,5-DKP from a linear dipeptide is an intramolecular nucleophilic acyl substitution reaction. The process is thermodynamically favored due to the formation of a stable, low-strain six-membered ring.[7] The key mechanistic steps are outlined below:

-

Deprotonation of the N-terminal Amine: The reaction is often initiated by the deprotonation of the N-terminal ammonium group to yield a free, nucleophilic amine. This can be achieved under basic conditions or can occur spontaneously, albeit at a slower rate.[7]

-

Nucleophilic Attack: The N-terminal amine attacks the electrophilic carbonyl carbon of the C-terminal amino acid's carboxyl group (or an activated ester thereof).[8]

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Ring Closure and Leaving Group Departure: The intermediate collapses, leading to the formation of the second amide bond within the ring and the elimination of a leaving group (e.g., water, an alcohol from an ester, or a resin linkage in solid-phase synthesis).

The rate of cyclization is significantly influenced by the amino acid sequence. Dipeptides containing a proline residue at the second position (N-terminus-Xaa-Pro) are particularly prone to cyclization.[7][8] The constrained cyclic structure of proline pre-organizes the peptide backbone into a cis-conformation, which is required for the N-terminal amine to be in proximity to the C-terminal carbonyl group, thus facilitating the intramolecular reaction.[7]

Caption: Generalized mechanism of 2,5-DKP formation.

Experimental Protocols